N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Overview
Description
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound characterized by its triazolo-pyridazine structure fused with a biphenyl and sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide typically involves a multi-step process starting with the creation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of suitable hydrazides with formyl precursors. Subsequent steps involve the coupling of this core with a biphenyl sulfonamide derivative under conditions that promote nucleophilic substitution and other necessary transformations. Industrial Production Methods : On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure maximum yield and purity. This typically includes temperature control, the use of appropriate solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : The compound is capable of undergoing various chemical reactions, including but not limited to:
Oxidation: : Potentially altering the triazole ring or biphenyl moiety.
Reduction: : Targeting functional groups like the nitro or sulfonamide groups, if present.
Substitution: : Both nucleophilic and electrophilic substitutions at various positions on the molecule. Common Reagents and Conditions : Reagents such as strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride are typically employed in these reactions. Conditions vary widely, from mild room temperature reactions to high-temperature and high-pressure conditions. Major Products Formed : Depending on the reaction, the products may range from simple derivatives where a single functional group is modified to more complex rearranged structures.
Scientific Research Applications
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide finds applications across various domains:
Chemistry: : As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: : Investigated for its biological activity, potentially interacting with specific enzymes or receptors.
Medicine: : Explored for its therapeutic potential, possibly acting as an antiviral, antibacterial, or anti-cancer agent due to its unique structural attributes.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action involves its ability to interact with specific molecular targets. For instance, the triazolo-pyridazine core may bind to certain enzymes, inhibiting their activity. The biphenyl sulfonamide group could enhance the compound's binding affinity or specificity. These interactions can lead to downstream effects on cellular pathways, influencing biological responses.
Comparison with Similar Compounds
Compared to other triazolo-pyridazine derivatives, N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide stands out due to its unique combination of structural elements:
Similar Compounds: : Other triazolo-pyridazine compounds, sulfonamide derivatives, and biphenyl-containing molecules.
Uniqueness: : The specific arrangement of these functional groups in one molecule may confer unique properties, such as increased potency, selectivity, or stability.
This concludes the detailed article on this compound
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-15-22-23-19-11-12-20(24-25(15)19)28-14-13-21-29(26,27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,21H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKBNQRSIBHLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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